(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE is a synthetic compound characterized by its complex structure, which includes a pyrazolone core substituted with methoxyphenyl and methoxypropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolone Core: This can be achieved through the reaction of a hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.
Substitution Reactions:
Condensation Reactions: The final step involves the condensation of the intermediate compounds to form the desired pyrazolone derivative, often under reflux conditions with suitable catalysts.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity, and solvents that facilitate the purification process.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the pyrazolone core.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, or other electrophiles for nucleophilic substitution.
Major Products: The major products depend on the specific reactions but can include various substituted pyrazolones, amines, and hydroxyl derivatives.
Chemistry:
Catalysis: Used as ligands or catalysts in organic synthesis.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biological Probes: Used in research to study biological pathways and mechanisms.
Industry:
Dyes and Pigments: Potential use in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: Investigated for potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE: Lacks the methoxypropylamino group.
4-(4-METHOXYPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE: Different substitution pattern on the pyrazolone core.
Uniqueness: 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of 1-(4-METHOXYPHENYL)-4-{(Z)-1-[(3-METHOXYPROPYL)AMINO]ETHYLIDENE}-3-PROPYL-1H-PYRAZOL-5-ONE, covering its synthesis, reactions, applications, and mechanisms of action
Properties
Molecular Formula |
C19H27N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H27N3O3/c1-5-7-17-18(14(2)20-12-6-13-24-3)19(23)22(21-17)15-8-10-16(25-4)11-9-15/h8-11,21H,5-7,12-13H2,1-4H3 |
InChI Key |
BVJJFEZWMHGONB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCCOC)C |
Origin of Product |
United States |
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